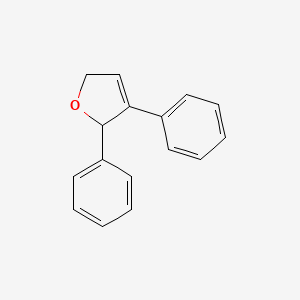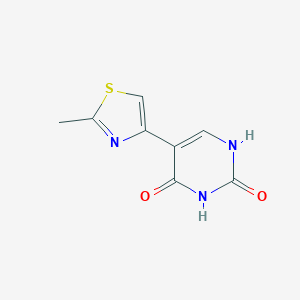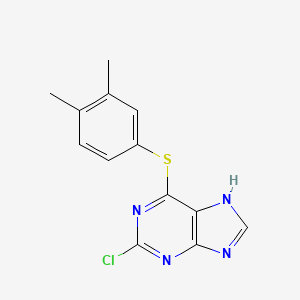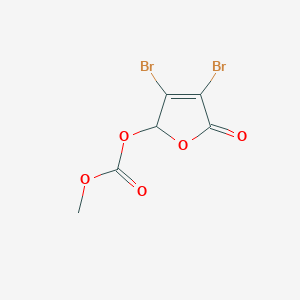
4-Methoxycarbonyloxy-2,3-dibromo-2-buten-4-olide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxycarbonyloxy-2,3-dibromo-2-buten-4-olide is an organic compound characterized by its unique structure, which includes methoxycarbonyloxy and dibromo substituents on a butenolide ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxycarbonyloxy-2,3-dibromo-2-buten-4-olide typically involves the bromination of a suitable precursor, followed by esterification. One common method involves the bromination of 2-buten-4-olide using bromine in an organic solvent under controlled conditions. The resulting dibromo intermediate is then reacted with methoxycarbonyl chloride in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Methoxycarbonyloxy-2,3-dibromo-2-buten-4-olide undergoes various chemical reactions, including:
Substitution Reactions: The dibromo groups can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: It can undergo oxidation to form higher oxidation state compounds.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an organic solvent.
Reduction: Catalytic hydrogenation using palladium on carbon.
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of various substituted butenolides.
Reduction: Formation of debrominated or partially reduced products.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Scientific Research Applications
4-Methoxycarbonyloxy-2,3-dibromo-2-buten-4-olide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Methoxycarbonyloxy-2,3-dibromo-2-buten-4-olide involves its interaction with molecular targets such as enzymes or receptors. The dibromo groups may facilitate binding to specific sites, while the methoxycarbonyloxy group can enhance solubility and bioavailability. The compound may inhibit or activate certain pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Trans-2,3-Dibromo-2-butene-1,4-diol: Shares the dibromo and butene structure but lacks the methoxycarbonyloxy group.
3,5-Dibromo-2-hydroxy-4-methoxybenzaldehyde: Contains dibromo and methoxy groups but differs in the core structure.
Properties
CAS No. |
647831-95-6 |
|---|---|
Molecular Formula |
C6H4Br2O5 |
Molecular Weight |
315.90 g/mol |
IUPAC Name |
(3,4-dibromo-5-oxo-2H-furan-2-yl) methyl carbonate |
InChI |
InChI=1S/C6H4Br2O5/c1-11-6(10)13-5-3(8)2(7)4(9)12-5/h5H,1H3 |
InChI Key |
CDWXIZUZBSQIHS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)OC1C(=C(C(=O)O1)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


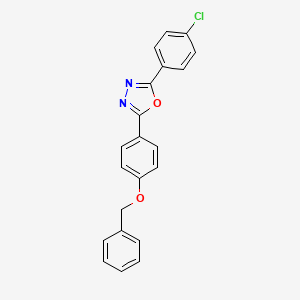
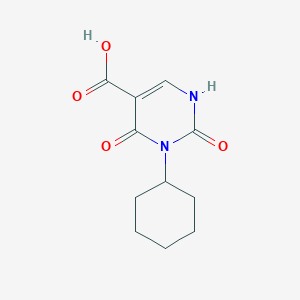
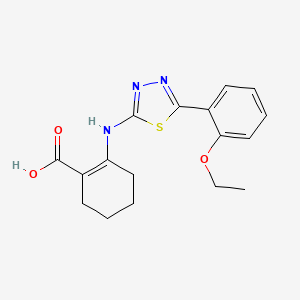
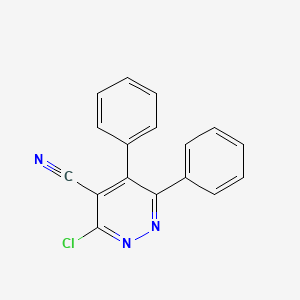
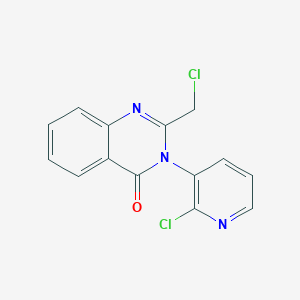
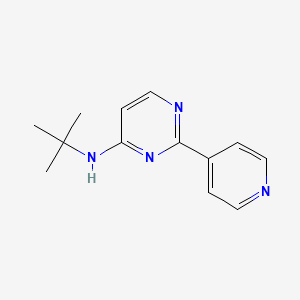
![Imidazo[1,2-a]pyrazin-8-amine, 3,6-diphenyl-N-(3-pyridinylmethyl)-](/img/structure/B12905816.png)
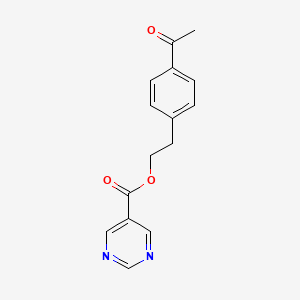
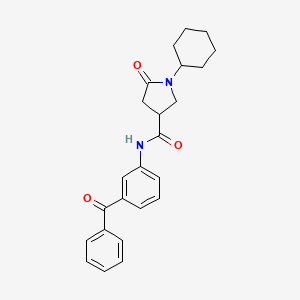
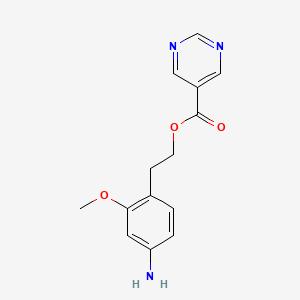
![Acetamide, N-[1,2-dihydro-2,2-dimethyl-1-(trifluoroacetyl)-6-quinolinyl]-](/img/structure/B12905829.png)
